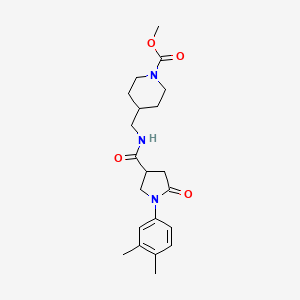

2-(4-氧代-2-硫代噻唑烷-3-基)-苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

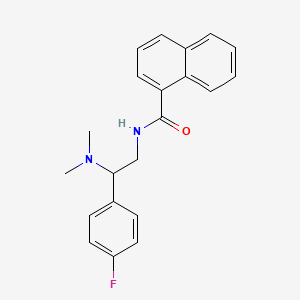

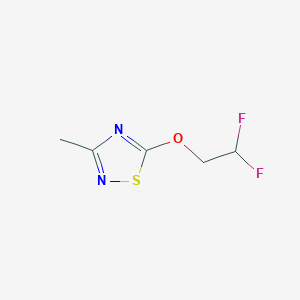

The compound "2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its wide range of biological activities. Thiazolidinones are known for their anticancer properties, as demonstrated in the synthesis of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, which showed weak to medium anticancer activity in in vitro cell line screening by the National Cancer Institute .

Synthesis Analysis

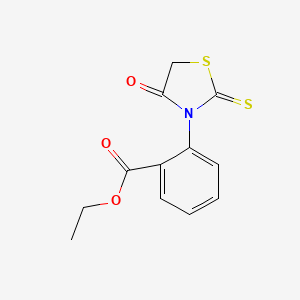

The synthesis of thiazolidinone derivatives can be achieved through various methods. For instance, a combinatorial library of thiazolidinone compounds was prepared by reacting 1H-benzoimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, utilizing techniques such as 1H NMR spectroscopy and elemental analysis for structural confirmation . Another approach involved microwave-assisted synthesis to prepare related compounds from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives . Additionally, a one-pot synthesis method was described for the creation of Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, showcasing the versatility of thiazolidinone chemistry .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms. This core structure is crucial for the biological activity of these compounds. The confirmation of the structures of synthesized thiazolidinone derivatives is typically achieved through spectroscopic methods such as 1H NMR .

Chemical Reactions Analysis

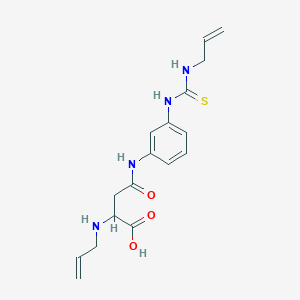

Thiazolidinone derivatives can undergo a variety of chemical reactions. For example, they can be condensed with aromatic amines to form diarylimino thiazolidines, which can further react to form spiro compounds and Schiff's bases . They can also undergo cycloaddition reactions with chloroacetylchloride and thioglycolic acid . The active methylene group in these compounds can couple with benzene diazonium chloride, leading to the formation of thiazolopyridazine derivatives . These reactions highlight the reactivity and potential for diversification in the chemical structure of thiazolidinone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives can be influenced by their substitution patterns. For instance, the introduction of a chromophoric system into starch through esterification resulted in enhanced light absorption and thermal stability, indicating the potential for these compounds in applications such as dyes and inks . The thermal and photoresponsive properties of these modified starch systems were characterized using UV-visible, fluorescence, FT-IR, and NMR spectroscopy, demonstrating the multifunctional nature of thiazolidinone derivatives .

科学研究应用

抗癌和抗菌特性

已经合成了一系列化合物,包括 2-(4-氧代-2-硫代噻唑烷-3-基)-苯甲酸乙酯的衍生物,并评估了它们在治疗癌症和微生物感染方面的潜力。例如,一些衍生物对包括白血病、黑色素瘤、肺癌、结肠癌、中枢神经系统癌、卵巢癌、肾癌、前列腺癌和乳腺癌在内的人类肿瘤细胞系表现出显着的抑制作用,展示了它们的抗癌剂潜力(Havrylyuk 等人,2010)。此外,这些化合物已显示出对多种病原体的抗菌活性,包括革兰氏阴性菌和革兰氏阳性菌,表明在对抗细菌感染中具有潜在作用(Krátký 等人,2017)。

抗氧化作用

研究还表明,该化合物的某些衍生物具有抗氧化特性。例如,由 2-(4-氧代-2-硫代噻唑烷-3-基)-苯甲酸乙酯合成的噻唑烷-4-酮衍生物被发现具有显着的抗氧化活性,在某些分析中与抗坏血酸相当,表明它们在氧化应激相关疾病中具有潜在用途(Apotrosoaei 等人,2014)。

醛糖还原酶抑制

衍生自 2-(4-氧代-2-硫代噻唑烷-3-基)-苯甲酸乙酯的化合物已被确认为醛糖还原酶的有效抑制剂,醛糖还原酶是一种与糖尿病并发症有关的酶。这些抑制剂在亚微摩尔浓度下显示出疗效,为管理与糖尿病相关的并发症提供了潜在的治疗方法(Kučerová-Chlupáčová 等人,2020)。

锥虫杀灭活性

对该化合物的衍生物的锥虫杀灭活性的研究揭示了对布氏锥虫和冈比亚锥虫(昏睡病的病原体)的显着疗效。这突出了这些化合物在寄生虫感染治疗中的潜在应用(Holota 等人,2019)。

合成和结构分析

各种研究集中于 2-(4-氧代-2-硫代噻唑烷-3-基)-苯甲酸乙酯衍生物的合成和结构阐明,提供了对其化学性质和在药物化学各个领域的潜在应用的更深入理解(Tverdokhlebov 等人,2005)。

属性

IUPAC Name |

ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-18-12(13)17/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEULIIWVMWLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C(=O)CSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)